molecular formula C28H24FN5O3 B3009871 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1032001-66-3

2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3009871
CAS No.: 1032001-66-3
M. Wt: 497.53
InChI Key: PEZCZNDBZVIDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a multifunctional molecule featuring:

  • A 1,8-naphthyridine core substituted with a methyl group and a ketone at positions 7 and 4, respectively.
  • A 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety linked to the naphthyridine ring, contributing aromatic and electron-withdrawing properties.
  • An N-(2,4,6-trimethylphenyl)acetamide group, providing steric bulk and lipophilicity.

Properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O3/c1-15-10-16(2)24(17(3)11-15)31-23(35)14-34-13-22(25(36)21-9-8-18(4)30-27(21)34)28-32-26(33-37-28)19-6-5-7-20(29)12-19/h5-13H,14H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZCZNDBZVIDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with an appropriate nitrile oxide. The naphthyridine core can be synthesized via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The final step involves the coupling of the oxadiazole and naphthyridine intermediates under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and fluorophenyl group may play a role in binding to the target, while the naphthyridine core may contribute to the compound’s overall stability and activity.

Comparison with Similar Compounds

N-(2,4,6-Trimethylphenyl) Acetamide Derivatives ()

analyzes acetamides with the N-(2,4,6-trimethylphenyl) group but simpler substituents on the acetamide carbonyl. Key comparisons:

Compound Substituent on Acetamide Key Structural Features Crystallographic Data (Space Group)
TMPA (Target Analog) -CH3 Planar acetamide; minimal steric hindrance Monoclinic, P21/c
TMPDCA -CHCl2 Dichloro substitution; increased polarity Two molecules/asymmetric unit
Target Compound -Oxadiazole-naphthyridine Bulky heterocyclic substituent; high rigidity Not reported (inferred: complex packing)

Key Differences :

  • The target’s oxadiazole-naphthyridine substituent introduces greater steric bulk and conjugation compared to TMPA’s methyl group, likely reducing solubility but enhancing thermal stability.
  • Fluorine in the 3-fluorophenyl group (target) vs. chlorine in TMPDCA: Fluorine’s smaller size and stronger electron-withdrawing effect may improve metabolic stability compared to chloro analogs .

N-Phenylacetamide Derivatives with Heterocycles ()

describes N-phenylacetamides with triazole-naphthalene substituents, synthesized via 1,3-dipolar cycloaddition. Comparisons:

Compound Heterocycle Substituent on Phenyl Key Spectral Data (IR/NMR)
6a () 1,2,3-Triazole -H IR: 1671 cm⁻¹ (C=O); NMR: δ 5.38 (–NCH2CO–)
6b () 1,2,3-Triazole -NO2 (ortho) IR: 1682 cm⁻¹ (C=O); NMR: δ 10.79 (–NH)
Target Compound 1,2,4-Oxadiazole -F (meta) Inferred: Higher C=O stretch (~1700 cm⁻¹)

Key Differences :

  • Oxadiazole vs.
  • Substituent Effects : The meta-fluorine in the target’s phenyl group (vs. ortho-nitro in 6b) offers moderate electron withdrawal without steric distortion, favoring planar molecular conformations .

Chlorinated Phthalimide Derivatives ()

While structurally distinct, ’s 3-chloro-N-phenyl-phthalimide shares functional motifs (amide/aryl groups) relevant to electronic effects:

Compound Core Structure Key Application
3-Chloro-N-phenyl-phthalimide Phthalimide Polyimide monomer synthesis
Target Compound Naphthyridine-oxadiazole Potential kinase inhibition (hypothetical)

Comparison :

  • The target’s naphthyridine-oxadiazole core is more conformationally rigid than phthalimide, which could improve binding specificity in biological targets.
  • Chlorine in phthalimide () vs. fluorine in the target: Fluorine’s lower polarizability may reduce intermolecular halogen bonding, altering crystallization behavior .

Biological Activity

The compound 2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide represents a class of chemical entities that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

Structural Overview

The compound features a complex structure that includes a naphthyridine core, an oxadiazole moiety, and multiple aromatic rings. The presence of fluorine in the phenyl group is particularly noteworthy as it often enhances biological activity through increased lipophilicity and potential interaction with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H28F N4O2
Molecular Weight442.52 g/mol
LogP3.6219
Hydrogen Bond Acceptors Count7
Polar Surface Area64.368 Ų

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.12 to 2.78 µM , which is comparable to known chemotherapeutics like doxorubicin .

Case Study: Oxadiazole Derivatives

A study on oxadiazole derivatives demonstrated that certain modifications in the structure significantly enhance cytotoxicity. For example:

  • Compound A exhibited an IC50 of 0.48 µM against MCF-7 cells.
  • Flow cytometry analysis indicated that these compounds induced apoptosis through caspase activation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into similar oxadiazole compounds has revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound BE. coli32 µg/mL
Compound CS. aureus16 µg/mL
Compound DPseudomonas aeruginosa64 µg/mL

These findings highlight the potential of oxadiazole derivatives as candidates for new antimicrobial agents .

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cells.
  • Antibacterial Mechanism: Potential disruption of bacterial cell wall synthesis or function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.